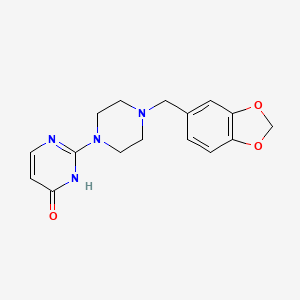![molecular formula C9H20ClNOSi B14172581 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine CAS No. 921203-54-5](/img/structure/B14172581.png)
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine is an organosilicon compound that features a morpholine ring attached to a propyl chain, which is further bonded to a chlorodimethylsilyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both silicon and nitrogen-containing heterocycles.
Méthodes De Préparation
The synthesis of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine typically involves the reaction of morpholine with a chlorodimethylsilane derivative. One common synthetic route includes the following steps:
Reaction of Morpholine with 3-Chloropropyltrimethoxysilane: This reaction is carried out under anhydrous conditions, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Hydrolysis and Purification: The reaction mixture is then subjected to hydrolysis to remove any unreacted silane and by-products. The product is purified using techniques such as distillation or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The silicon-containing moiety can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: The compound can be hydrolyzed to form silanols, especially under acidic or basic conditions.
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include substituted morpholine derivatives, silanols, and silanes.
Applications De Recherche Scientifique
4-{3-[Chloro(dimethyl)silyl]propyl}morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a precursor for surface-modifying agents.
Mécanisme D'action
The mechanism of action of 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine involves its interaction with molecular targets through its silicon and nitrogen atoms. The silicon atom can form stable bonds with oxygen and carbon, while the nitrogen atom in the morpholine ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for various applications, including catalysis and drug delivery.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{3-[Chloro(dimethyl)silyl]propyl}morpholine include:
4-{3-[Trimethylsilyl]propyl}morpholine: Lacks the chloro group, making it less reactive in substitution reactions.
4-{3-[Chlorodimethylsilyl]butyl}morpholine: Has a longer alkyl chain, which can affect its physical properties and reactivity.
4-{3-[Chlorodimethylsilyl]propyl}piperidine:
The uniqueness of this compound lies in its combination of a morpholine ring with a chlorodimethylsilyl group, providing a balance of reactivity and stability that is valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
921203-54-5 |
|---|---|
Formule moléculaire |
C9H20ClNOSi |
Poids moléculaire |
221.80 g/mol |
Nom IUPAC |
chloro-dimethyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C9H20ClNOSi/c1-13(2,10)9-3-4-11-5-7-12-8-6-11/h3-9H2,1-2H3 |
Clé InChI |
JVDOJJAHNMTWDP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCN1CCOCC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![(Z)-14-butyl-N-prop-2-enoxy-10,12,13,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-imine](/img/structure/B14172518.png)

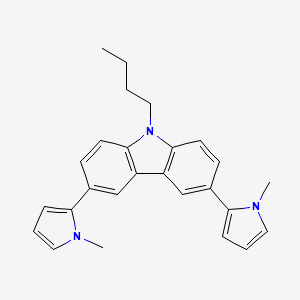
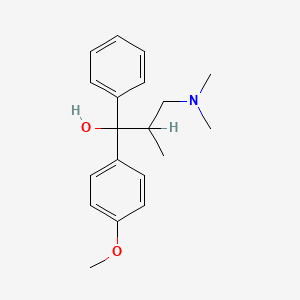
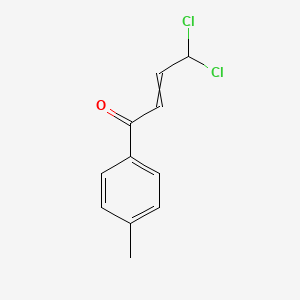
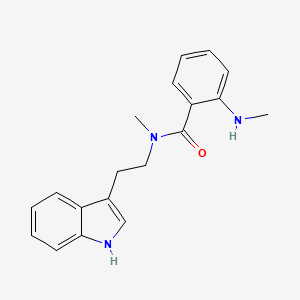
![5-[(2,4-Dichlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14172591.png)
![[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea](/img/structure/B14172596.png)
